molecular formula C8H13NO B1266090 N-(furan-2-ylmethyl)propan-1-amine CAS No. 39191-12-3

N-(furan-2-ylmethyl)propan-1-amine

Cat. No.: B1266090
CAS No.: 39191-12-3
M. Wt: 139.19 g/mol
InChI Key: LPPWAQZJYMWSHG-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)propan-1-amine: is an organic compound that belongs to the class of amines It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a propan-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(furan-2-ylmethyl)propan-1-amine typically begins with furan-2-carbaldehyde and propan-1-amine.

    Reaction Steps:

Industrial Production Methods:

  • Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(furan-2-ylmethyl)propan-1-amine can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Electrophiles like halogens or nitro groups can be introduced using reagents such as halogenating agents or nitrating mixtures.

Major Products:

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

Chemistry:

  • N-(furan-2-ylmethyl)propan-1-amine is used as an intermediate in the synthesis of more complex organic molecules.

Biology:

  • The compound has potential applications in the study of biological systems due to its structural similarity to naturally occurring amines.

Medicine:

Industry:

  • The compound can be used in the development of new materials and as a building block in the synthesis of various industrial chemicals.

Mechanism of Action

Mechanism:

Molecular Targets and Pathways:

  • The primary molecular targets are the monoamine oxidase A and B enzymes. The inhibition of these enzymes affects the monoaminergic pathways, leading to enhanced neurotransmission and potential neuroprotective effects.

Comparison with Similar Compounds

    N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine: This compound is similar in structure but contains an additional methyl group on the nitrogen atom.

    Furan-2-carbaldehyde: A precursor in the synthesis of N-(furan-2-ylmethyl)propan-1-amine.

    Propan-1-amine: Another precursor used in the synthesis.

Uniqueness:

Properties

IUPAC Name

N-(furan-2-ylmethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-2-5-9-7-8-4-3-6-10-8/h3-4,6,9H,2,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPWAQZJYMWSHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20275612
Record name N-[(Furan-2-yl)methyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39191-12-3
Record name N-[(Furan-2-yl)methyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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